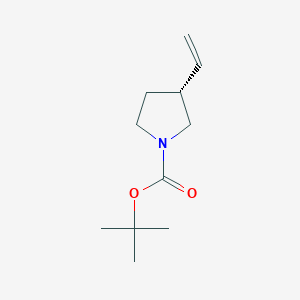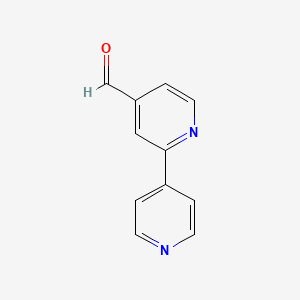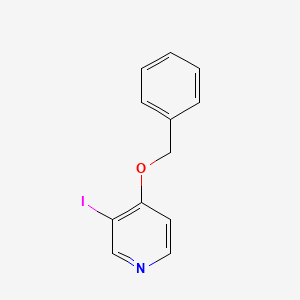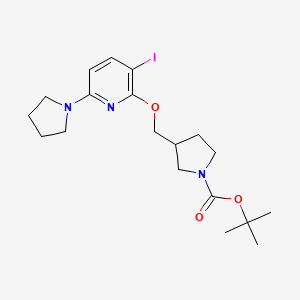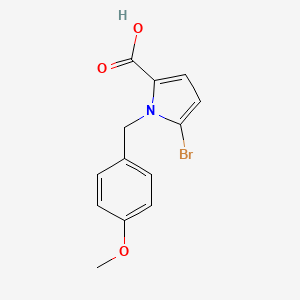
5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid
Descripción general
Descripción
5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid, also known as MOB-pyrrole-2-carboxylic acid or MOB-PCA, is a heterocyclic compound with a wide range of applications in the field of scientific research. It is used as an intermediate in the synthesis of various organic compounds and as a starting material in the synthesis of biologically active compounds. MOB-PCA is also used in the preparation of pharmaceuticals, agrochemicals, and other materials.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
- Synthesis of Biologically Active Derivatives : Research has focused on synthesizing biologically active derivatives of bromophenols, including compounds related to "5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid." These efforts have explored their antioxidant and anticholinergic activities, demonstrating significant biological potential in various assays (Rezai et al., 2018).
- Development of Novel Compounds : Novel bromophenol derivatives have been synthesized, highlighting the chemical versatility and potential for creating new therapeutic agents or chemical probes. These compounds have been evaluated for their bioactivities, including antimicrobial and anticancer properties, although some derivatives did not show significant activity in these tests (Zhao et al., 2004).
Photodynamic Therapy and Cancer Research
- Photosensitizer Development : Certain derivatives have been investigated for their potential in photodynamic therapy (PDT) applications. Research on zinc phthalocyanine derivatives, for example, has shown promising results in terms of singlet oxygen quantum yield, indicating potential utility in cancer treatment through PDT (Pişkin et al., 2020).
Antioxidant Activity
- Evaluation of Antioxidant Properties : Bromophenols and their derivatives, including those structurally related to "5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid," have been isolated from natural sources and assessed for their antioxidant activities. These compounds have demonstrated potent radical scavenging abilities, comparable to or exceeding those of standard antioxidants, suggesting their potential application in pharmaceutical or food industries as natural antioxidants (Li et al., 2012).
Antibacterial and Antimicrobial Activities
- Investigations into Antibacterial Efficacy : Compounds related to "5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylic acid" have been studied for their antibacterial properties. Research has identified several bromophenols with moderate to significant activity against various bacterial strains, emphasizing the potential of these compounds in developing new antimicrobial agents (Xu et al., 2003).
Propiedades
IUPAC Name |
5-bromo-1-[(4-methoxyphenyl)methyl]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c1-18-10-4-2-9(3-5-10)8-15-11(13(16)17)6-7-12(15)14/h2-7H,8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDFRDVOMCCEBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=CC=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675007 | |
| Record name | 5-Bromo-1-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1133116-25-2 | |
| Record name | 5-Bromo-1-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(6-Bromo-2-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1522221.png)

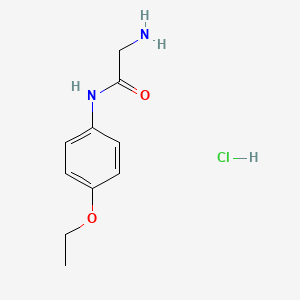
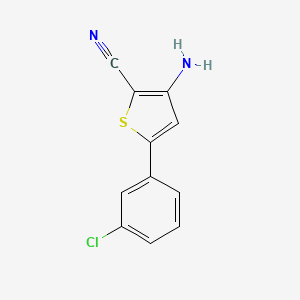
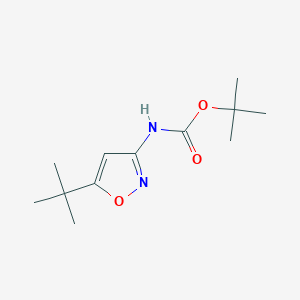
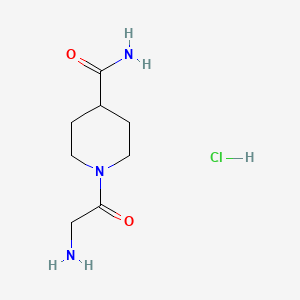
![{[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B1522232.png)

